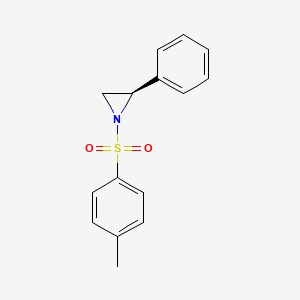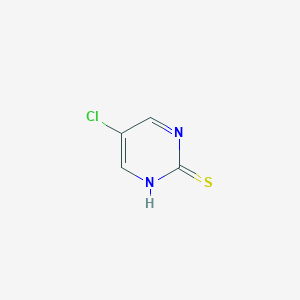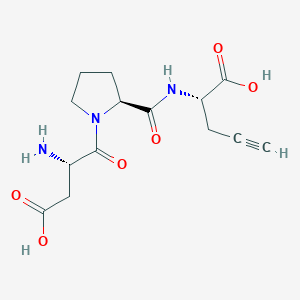
H-Asp-Pro-pNA
Overview
Description
H-Asp-Pro-pNA is a peptide substrate that is commonly used in scientific research to study the activity of proteases. Proteases are enzymes that break down proteins, and their activity can be measured using peptide substrates like H-Asp-Pro-pNA.
Mechanism of Action
H-Asp-Pro-pNA is cleaved by proteases at the Asp-Pro bond, releasing p-nitroaniline. The release of p-nitroaniline can be measured spectrophotometrically, allowing for the quantification of protease activity.
Biochemical and Physiological Effects:
H-Asp-Pro-pNA itself does not have any biochemical or physiological effects. However, the activity of proteases can have significant effects on biological processes, as mentioned above.
Advantages and Limitations for Lab Experiments
One advantage of using H-Asp-Pro-pNA as a substrate is its sensitivity. The release of p-nitroaniline can be measured at low concentrations, allowing for the detection of even small amounts of protease activity. Additionally, H-Asp-Pro-pNA is relatively inexpensive and easy to use.
One limitation of using H-Asp-Pro-pNA is its specificity. H-Asp-Pro-pNA is cleaved by a wide range of proteases, which can make it difficult to determine the specific protease responsible for the activity measured. Additionally, H-Asp-Pro-pNA is not suitable for studying proteases that cleave at other sites.
Future Directions
There are several future directions for research involving H-Asp-Pro-pNA. One area of interest is the development of more specific peptide substrates that can be used to identify the activity of specific proteases. Another area of interest is the use of H-Asp-Pro-pNA in high-throughput screening assays to identify potential protease inhibitors for drug development. Additionally, H-Asp-Pro-pNA could be used in studies to investigate the role of proteases in various diseases and to identify potential therapeutic targets.
Scientific Research Applications
H-Asp-Pro-pNA is commonly used as a substrate in assays to measure the activity of proteases. Proteases play important roles in various biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity has been implicated in many diseases, including cancer, Alzheimer's disease, and arthritis. Therefore, studying protease activity using H-Asp-Pro-pNA can provide insight into the mechanisms underlying these diseases and may lead to the development of new therapies.
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSOCUDQQNIRC-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-Pro-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



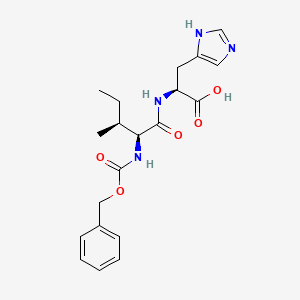
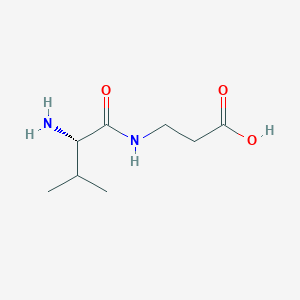
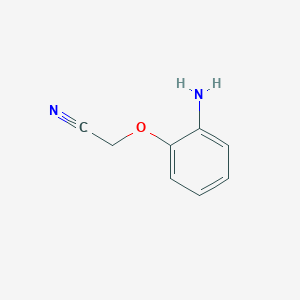
![3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1639116.png)
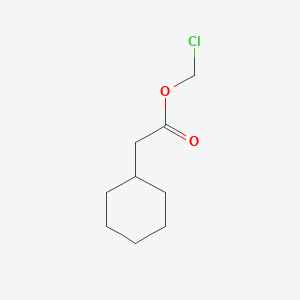


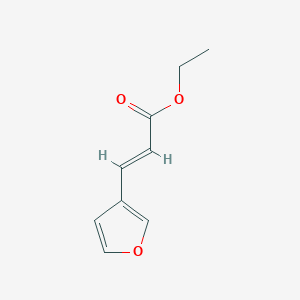
![4-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carbonitrile](/img/structure/B1639129.png)



